N-ethylpiperidin-3-amine;dihydrochloride
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Overview
Description
®-N-Ethylpiperidin-3-amine dihydrochloride is a chiral compound with significant applications in the pharmaceutical and chemical industries. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including drugs and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethylpiperidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-piperidinamine.
Ethylation: The ®-3-piperidinamine is then subjected to ethylation using ethyl halides under basic conditions to form ®-N-Ethylpiperidin-3-amine.
Formation of Dihydrochloride Salt: The final step involves the conversion of ®-N-Ethylpiperidin-3-amine to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-N-Ethylpiperidin-3-amine dihydrochloride often employs continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-N-Ethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.
Scientific Research Applications
®-N-Ethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the manufacture of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-N-Ethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of ®-N-Ethylpiperidin-3-amine.
N-Methylpiperidine: A similar compound with a methyl group instead of an ethyl group.
N-Phenylpiperidine: Contains a phenyl group attached to the nitrogen atom.
Uniqueness
®-N-Ethylpiperidin-3-amine dihydrochloride is unique due to its chiral nature and the presence of an ethyl group, which imparts specific pharmacological properties. Its enantiomeric purity is crucial for its effectiveness in pharmaceutical applications, distinguishing it from other piperidine derivatives.
Properties
Molecular Formula |
C7H18Cl2N2 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
N-ethylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H |
InChI Key |
VCBNYNFIAOSYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCNC1.Cl.Cl |
Origin of Product |
United States |
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